molecular formula C6H13Cl3Si B094249 Thexyltrichlorosilane CAS No. 18151-53-6

Thexyltrichlorosilane

Cat. No. B094249
CAS RN: 18151-53-6
M. Wt: 219.6 g/mol
InChI Key: OMLLOLAFIFULFX-UHFFFAOYSA-N
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Description

Thexyltrichlorosilane (C2H5Cl3Si) is an organosilicon compound that has been widely used in the scientific research community for a variety of applications. It is a colorless liquid with a sweet, pungent odor and is known to be highly reactive. It is a versatile reagent that can be used to synthesize a wide range of organosilicon compounds, as well as being used in a variety of scientific research applications.

Scientific Research Applications

  • Photoluminescent Silicon Nanocrystals Synthesis : The chemical reduction of micelles formed by mixing silicon tetrachloride and hexyltrichlorosilane in apolar solvent yields brightly luminescent silicon nanocrystals. This process enables efficient synthesis of alkyl-functionalised silicon quantum dots in a single step (Wang et al., 2011).

  • Self-Assembly Monolayers on Silicon Wafers : Research has shown that the effects of solvent nature, partial charge distribution, and polarity index are critical in the preparation of uniform silane self-assembly monolayers, with octadecyltrichlorosilane on silicon wafers serving as a case study (Manifar et al., 2008).

  • Polypyrrole Films on Organosilane-Modified ITO Substrates : The modification of ITO substrates with organosilanes like n-hexyltrichlorosilane and the subsequent electrodeposition of polypyrrole films have been reported. This leads to improved growth kinetics and adherence of polypyrrole films (Cossement et al., 2003).

  • Thermoelectric Properties of Semiconducting Polymers : The doping of semiconducting polymers like poly 3‐hexylthiophene with fluoroalkyl trichlorosilanes has been shown to affect their thermoelectric properties, including electrical conductivity and thermopower (Glaudell et al., 2015).

  • Organosilane-Functionalized Carbon Dots : The synthesis of highly luminescent amorphous carbon dots using organosilane as a coordinating solvent has been reported. This process allows for easy fabrication of pure fluorescent films or monoliths from carbon dots (Wang et al., 2011).

  • Alkylchlorosilane Reactions at Silica Surface : Studies on the reaction of alkyltrichlorosilanes with silica surfaces have provided insights into the conditions necessary for these reactions, such as the presence of moisture and the role of strong lone pair bases like triethylamine (Hair & Tripp, 1995).

  • Intermolecular Electronic Coupling in Self-Assembled Monolayers : Research on hexyltrichlorosilane has been used to study the intermolecular electronic coupling between adjacent organic molecules in self-assembled monolayers (Paska & Haick, 2010).

  • Surface Modification of Cotton Nanocrystals : The modification of cellulose nanocrystals using silanes with isocyanate groups, which react readily with hydroxyl groups, has been shown to promote surface modification, enhancing their utility in polymeric matrices (Taipina et al., 2013).

Safety and Hazards

Thexyltrichlorosilane is combustible and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers A comparative study of the influence of linear and branched alkyltrichlorosilanes on the removal efficiency of polyethylene and polypropylene-based microplastic particles from water was found . The study investigates alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms for their suitability to fix microplastics and to form larger agglomerates .

properties

IUPAC Name

trichloro(2,3-dimethylbutan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLLOLAFIFULFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570094
Record name Trichloro(2,3-dimethylbutan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18151-53-6
Record name Trichloro(2,3-dimethylbutan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thexyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A two-liter autoclave (Husteroy) equipped with a stirrer was charged in a nitrogen atmosphere with 177 grams (2.10 mols) of 2,3-dimethyl-2-butene, 562 grams (4.16 mols) of trichlorosilane and 100 grams (0.41 mol) of 1,1'-azobiscyclohexanecarbonitrile. The mixture was stirred and heated at a temperature of 130° C. for 3 hours. The resulting reaction liquid was purified by distillation thereby obtaining 406 grams of 1,1,2-trimethylpropyltrichlorosilane (yield: 88%).
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
562 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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